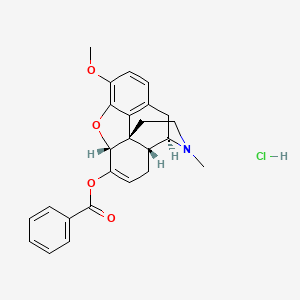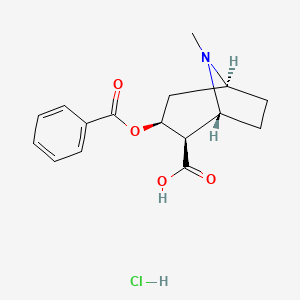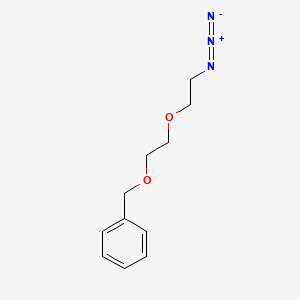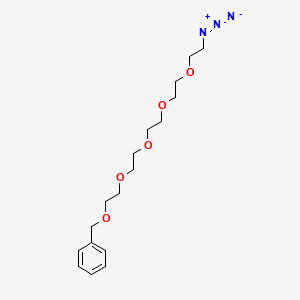![molecular formula C25H28N8 B606098 Yl)pyrimido[5,4-d]pyrimidin-4-amine CAS No. 1875036-75-1](/img/structure/B606098.png)
Yl)pyrimido[5,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[5,4-d]pyrimidines are types of bicyclic [6 + 6] systems . They are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[5,4-d]pyrimidines involves various methods . One approach involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC (OEt) 3 .Molecular Structure Analysis
Pyrimido[5,4-d]pyrimidines are structurally similar to purines and isomeric to pteridines . They are compounds that make up nucleic and folic acids .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[5,4-d]pyrimidines have been studied . For example, the reaction of 7-ethyl-5-methyl-4-methylsulfanyl-2-phenylpyrimido[5,4-d]pyrimidine with NH4OAc has been reported .Physical And Chemical Properties Analysis
The molecular formula for a related compound, 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine, is C10H12N6 . Its average mass is 216.242 Da and its monoisotopic mass is 216.112350 Da .Applications De Recherche Scientifique
Antibacterial Applications : Some derivatives of pyrimido[5,4-d]pyrimidin-4-amine have shown moderate antibacterial activity. For instance, novel derivatives synthesized by Afrough et al. (2019) exhibited potential as antibacterial agents (Afrough, Bakavoli, Eshghi, Beyzaei, & Moghaddam‐manesh, 2019).
Insecticidal and Antimicrobial Potential : Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antimicrobial potential, highlighting the diverse applications of pyrimidine derivatives (Deohate & Palaspagar, 2020).
Antiproliferative Activity : Compounds derived from pyrimido[5,4-d]pyrimidin-4-amine have shown antiproliferative effects. For example, Atapour-Mashhad et al. (2017) synthesized pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity (Atapour-Mashhad et al., 2017).
Drug Design and Synthesis : The structure of pyrimido[5,4-d]pyrimidin-4-amine has been utilized in the design and synthesis of various compounds with potential therapeutic applications. For instance, Rewcastle et al. (1997) focused on synthesizing inhibitors of the epidermal growth factor receptor, employing this pyrimidine structure (Rewcastle, Bridges, Fry, Rubin, & Denny, 1997).
Antifungal Effects : Research by Jafar et al. (2017) on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives demonstrated antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Chemical Synthesis and Characterization : Studies like those by Xiang et al. (2011) and Gazizov et al. (2015) have focused on the synthesis and characterization of pyrimidine derivatives, contributing to the understanding of their chemical properties and potential applications (Xiang, Geng, Yi, Dang, & Bai, 2011), (Gazizov, Kharitonova, Smolobochkin, Syakaev, Burilov, & Pudovik, 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-4-(4-benzylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8/c26-14-20-7-4-8-21(13-20)15-27-24-22-23(29-17-30-24)25(31-18-28-22)33-11-9-32(10-12-33)16-19-5-2-1-3-6-19/h1-8,13,17-18H,9-12,14-16,26H2,(H,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDNGSNKWIORRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3N=CN=C4NCC5=CC=CC(=C5)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yl)pyrimido[5,4-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)









